molecular formula C12H10Cl2N2 B2929267 3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine CAS No. 1496328-25-6

3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine

Cat. No.: B2929267
CAS No.: 1496328-25-6
M. Wt: 253.13
InChI Key: SAXRONBXXUIZBQ-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine is a chemical compound with the molecular formula C12H10Cl2N2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethylpyrazole in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridazines with various functional groups.

    Oxidation Reactions: N-oxides of the pyridazine ring.

    Reduction Reactions: Amines and other reduced derivatives.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-6-chloropyridazine
  • 6-(4-Methoxyphenyl)pyridazin-3-amine
  • 6-Phenylpyridazin-4-amine
  • 4,6-Dichloro-3-phenylpyridazine
  • 3-(6-Methoxypyridazin-3-yl)aniline

Uniqueness

3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution on the phenyl and pyridazine rings makes it particularly reactive in substitution and coupling reactions, offering versatility in synthetic applications .

Properties

IUPAC Name

3-chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c1-7-8(2)12(14)16-15-11(7)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXRONBXXUIZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1C2=CC=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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